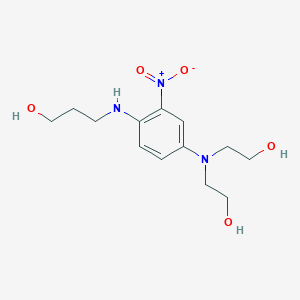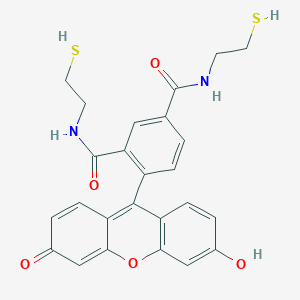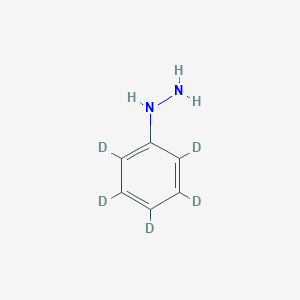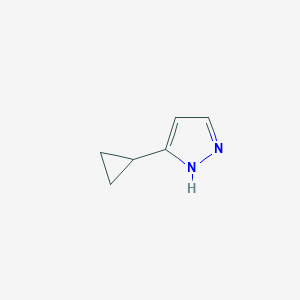![molecular formula C11H17N2O+ B027824 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one CAS No. 107752-04-5](/img/structure/B27824.png)
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one, also known as MAMB or Mambrolide, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is not fully understood. However, studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to disrupt the membrane integrity of bacteria and fungi, leading to their death.
Biochemical And Physiological Effects
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a number of biochemical and physiological effects. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cancer cell growth, and disrupt the membrane integrity of bacteria and fungi. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have a low toxicity profile, making it a potential candidate for use in humans.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have harmful side effects. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to be stable under a wide range of conditions, making it easier to work with in the lab. However, one limitation of using 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are many potential future directions for research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one. One area of interest is in the development of new cancer treatments. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties, and further research may lead to the development of new drugs that can be used to treat cancer. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may be useful in the development of new antibiotics, as it has been found to have antibacterial and antifungal activity. Further research may also lead to the discovery of new applications for 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is complex, but it has been found to have a number of advantages for lab experiments, including a low toxicity profile and stability under a wide range of conditions. 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in cancer treatment, as well as its antibacterial and antifungal properties. Further research on 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one may lead to the development of new drugs for cancer and antibiotics, as well as new applications in other fields.
Synthesis Methods
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one can be synthesized by reacting 4-(1-methylaziridin-1-ium-1-yl)but-2-ynylamine with pyrrolidin-2-one. This reaction results in the formation of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one as a white crystalline solid. The synthesis of 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been studied extensively for its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
properties
CAS RN |
107752-04-5 |
|---|---|
Product Name |
1-[4-(1-Methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
Molecular Formula |
C11H17N2O+ |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
1-[4-(1-methylaziridin-1-ium-1-yl)but-2-ynyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H17N2O/c1-13(9-10-13)8-3-2-6-12-7-4-5-11(12)14/h4-10H2,1H3/q+1 |
InChI Key |
UDOCPFRWZFCDBG-UHFFFAOYSA-N |
SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O |
Canonical SMILES |
C[N+]1(CC1)CC#CCN2CCCC2=O |
synonyms |
1-Methyl-1-[4-(2-oxopyrrolidin-1-yl)-2-butynyl]aziridinium |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B27746.png)
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)








![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)
